Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazolopyridines, which are heterocyclic aromatic compounds containing a pyrazole ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives involves various starting materials and reaction conditions. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization reactions . Another synthesis approach involved the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate, leading to the formation of ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate, which was confirmed by 13C NMR spectroscopy .
Molecular Structure Analysis
X-ray analysis has been utilized to determine the molecular structure of related compounds. For example, 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was characterized by X-ray analysis to confirm its structure after being treated with ethyl iodide . Such structural analyses are crucial for understanding the molecular geometry and electronic configuration, which are essential for predicting the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyrazolopyridine derivatives undergo various chemical reactions that modify their structure and properties. For instance, 2-hydroxypyrazolo[1,5-a]pyridine was shown to undergo nitrosation, nitration, and bromination at the C-3 position. Methylation reactions also led to different methylated derivatives, indicating the reactivity of the compound at different positions . These reactions are significant for the functionalization and diversification of the pyrazolopyridine scaffold for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of substituents and functional groups can affect properties such as solubility, melting point, and stability. For example, the introduction of an ethyl group in the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines affected the binding affinity of the resulting compounds when optimized as corticotropin-releasing factor type-1 antagonists . The analysis of these properties is essential for the development of these compounds as pharmaceutical agents.
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Xanthine and Isoguanine Analogs : Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been used in synthesizing analogs of xanthine and isoguanine, significant due to their resemblance to naturally occurring purines (Schneller & Moore, 1978).
- Preparation of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : This compound has played a role in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands (Bruni et al., 1994).
Potential Biological Activity
- Exploration of Antipyretic Properties : The compound has been studied for its antipyretic (fever-reducing) and hypothermizing (body temperature lowering) properties, which indicates its potential medicinal applications (Auzzi et al., 1979).
- Development of Guanine Analogs : Research into analogs of guanine, an essential component of DNA and RNA, has also involved this compound, indicating its utility in nucleotide chemistry (Ehler et al., 1977).
Structural and Chemical Studies
- Structural Analysis and Tautomerism : The compound has been synthesized and analyzed for its structural characteristics, including its tautomerism, which is crucial for understanding its chemical behavior (Ochi et al., 1976).
- Reactivity in Cycloaddition Reactions : Studies have explored its use in cycloaddition reactions, a fundamental process in organic synthesis (Zhu et al., 2003).
properties
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-13-7-8(2)4-5-10(9)13/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQSZHNYRCSHOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480503 | |
Record name | Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
55899-18-8 | |
Record name | Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55899-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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